molecular formula C13H26N2O B7593300 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol

2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol

Cat. No. B7593300
M. Wt: 226.36 g/mol
InChI Key: APMQSUBOXUGEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to other cathinones such as MDPV and alpha-PVP. MPHP was first synthesized in 1969 and has since gained popularity as a recreational drug due to its psychoactive properties. However,

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can enhance mood, increase alertness, and improve cognitive function. 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to have neurotoxic effects on the brain, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol in lab experiments is its ability to enhance cognitive function and improve alertness. This can be useful in studies that require subjects to perform complex tasks or make quick decisions. However, the potential for abuse and neurotoxicity of 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol's ability to enhance cognitive function and improve alertness may make it a promising alternative to traditional ADHD medications. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol's ability to modulate these neurotransmitters could provide insights into the underlying mechanisms of addiction and other psychiatric disorders.

Synthesis Methods

2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol can be synthesized through a multi-step process starting with the reaction of 3-pyrrolidin-1-ylpiperidine with 2-methylpropanal. This is followed by a series of reactions involving reduction, oxidation, and alkylation to yield the final product. The synthesis of 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in enhanced mood, increased alertness, and improved cognitive function.

properties

IUPAC Name

2-methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-13(2,16)11-14-7-5-6-12(10-14)15-8-3-4-9-15/h12,16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQSUBOXUGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC(C1)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol

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